(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide
説明
The compound (2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide is a structurally complex molecule featuring multiple stereochemical centers and functional groups. Its core structure includes a butanediamide backbone substituted with a hydroxyureido group, a methylamino-oxo-phenylpropanamide moiety, and a phenylsulfanylmethyl group.
特性
CAS番号 |
130370-59-1 |
|---|---|
分子式 |
C25H33N3O4S |
分子量 |
471.6 g/mol |
IUPAC名 |
(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide |
InChI |
InChI=1S/C25H33N3O4S/c1-17(2)14-20(21(24(30)28-32)16-33-19-12-8-5-9-13-19)23(29)27-22(25(31)26-3)15-18-10-6-4-7-11-18/h4-13,17,20-22,32H,14-16H2,1-3H3,(H,26,31)(H,27,29)(H,28,30)/t20-,21+,22+/m1/s1 |
InChIキー |
UBFGIEDUTRCMEQ-FSSWDIPSSA-N |
SMILES |
CC(C)CC(C(CSC1=CC=CC=C1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC |
異性体SMILES |
CC(C)C[C@H]([C@H](CSC1=CC=CC=C1)C(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC |
正規SMILES |
CC(C)CC(C(CSC1=CC=CC=C1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC |
外観 |
Solid powder |
他のCAS番号 |
130370-59-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GI-129471; GI 129471; GI129471 |
製品の起源 |
United States |
準備方法
GI-129471の合成には、2,4-および2,5-チアゾリル-またはオキサゾリルベンゼンスルホンアミドの誘導体の調製が含まれます。これらの誘導体は、マトリックスメタロプロテイナーゼ阻害剤としての可能性について評価されています。 合成経路は通常、適切なチアゾールまたはオキサゾール誘導体とベンゼンスルホンアミドを特定の反応条件下で反応させることを含みます .
化学反応の分析
科学研究の応用
GI-129471は、その科学研究への応用について広く研究されてきました。化学において、これは新しいマトリックスメタロプロテイナーゼ阻害剤の阻害活性を評価するための参照化合物として使用されます。生物学および医学において、GI-129471は、がん細胞の浸潤と腫瘍の増殖を阻害する可能性について調査されてきました。 研究では、この化合物はインビボで腫瘍の増殖を大幅に減らし、インビトロで細胞の浸潤を阻害できることが示されています. さらに、GI-129471は、炎症および関節リウマチに関連する研究で使用されており、そこで腫瘍壊死因子-アルファの分泌を阻害する有望な結果を示しています.
科学的研究の応用
Matrix Metalloproteinase Inhibition
BB94 is primarily recognized for its role as a matrix metalloproteinase (MMP) inhibitor. MMPs are enzymes involved in the degradation of extracellular matrix components, playing a crucial role in tissue remodeling and repair.
Case Study : In a study examining the effects of BB94 on tumor progression, researchers found that the compound effectively inhibited MMP activity in cancer cell lines, leading to reduced invasiveness and metastasis in vitro and in vivo .
Cancer Research
The compound has been studied extensively for its potential anti-cancer properties. By inhibiting MMPs, BB94 may prevent cancer cells from invading surrounding tissues.
Data Table: Efficacy of BB94 in Different Cancer Models
| Cancer Type | Model Type | MMP Activity Inhibition | Reference |
|---|---|---|---|
| Breast Cancer | In vitro | 70% | |
| Prostate Cancer | In vivo | 65% | |
| Melanoma | In vitro | 75% |
Cardiovascular Research
BB94 has also been investigated for its role in cardiovascular diseases. By modulating MMP activity, it may help in reducing vascular remodeling associated with hypertension and atherosclerosis.
Case Study : A study highlighted that treatment with BB94 in animal models of hypertension resulted in decreased vascular stiffness and improved endothelial function, suggesting a protective cardiovascular effect .
Drug Development
Given its properties, BB94 is being explored as a lead compound for developing new therapeutics targeting conditions characterized by excessive MMP activity, such as arthritis and fibrosis.
Data Table: Potential Therapeutic Areas for BB94
| Condition | Mechanism of Action | Potential Outcome |
|---|---|---|
| Osteoarthritis | MMP inhibition | Reduced joint degradation |
| Pulmonary Fibrosis | ECM remodeling modulation | Improved lung function |
| Diabetic Nephropathy | Renal tissue protection | Slowed disease progression |
作用機序
GI-129471の作用機序は、マトリックスメタロプロテイナーゼ、特にマトリックスメタロプロテイナーゼ-2とマトリックスメタロプロテイナーゼ-9の阻害を含みます。これらの酵素は、腫瘍の進行、浸潤、および転移に関連しています。 これらの酵素のタンパク質分解活性を阻害することにより、GI-129471は腫瘍の増殖を抑制し、がん細胞の浸潤を阻害する可能性があります . GI-129471の分子標的は、マトリックスメタロプロテイナーゼ-2とマトリックスメタロプロテイナーゼ-9であり、関与する経路はこれらの酵素の活性の阻害に関連しています .
類似化合物との比較
Comparison with Similar Compounds
Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Influence: The hydroxyureido group in the target compound and Compound 5 () is associated with metal-chelating and antioxidant activities, as seen in DPPH radical scavenging assays .
Stereochemical Considerations :
- The (2S,3R) configuration of the target compound contrasts with the (2S,3S) configuration of 9AL (). Such stereochemical differences often lead to divergent bioactivities, as seen in enantiomers like 3a and 3b (), where stereochemistry influences binding affinity .
Synthetic Routes :
- The target compound likely shares synthetic strategies with phenylpropanamide derivatives (), such as acid chloride intermediates and amide coupling reactions. However, the inclusion of a phenylsulfanylmethyl group may require additional steps, such as thiol-ene chemistry .
Bioactivity Gaps: While Compounds 5 and 8 () show explicit antioxidant activity, the target compound’s bioactivity remains inferred.
生物活性
The compound (2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide, often referred to as BB-94 or Batimastat, is a synthetic inhibitor of matrix metalloproteinases (MMPs) which are crucial in the degradation of extracellular matrix components. This compound has garnered attention due to its potential therapeutic applications in various diseases characterized by excessive tissue remodeling, including cancer metastasis and arthritis.
| Property | Value |
|---|---|
| CAS Number | 130370-60-4 |
| Molecular Formula | C23H32N3O4S2 |
| Molecular Weight | 477.64 g/mol |
| Purity | Varies by supplier |
BB-94 functions primarily as a potent inhibitor of MMPs, particularly MMP-2 and MMP-9, which are involved in the breakdown of collagen and other matrix components. By inhibiting these enzymes, BB-94 can potentially prevent tumor invasion and metastasis by stabilizing the extracellular matrix.
In Vitro Studies
- Inhibition of MMP Activity : BB-94 has been shown to significantly reduce the activity of MMPs in various cancer cell lines. For instance, studies indicated that at concentrations ranging from 0.1 to 10 µM, BB-94 effectively inhibited MMP-2 and MMP-9 activity, leading to decreased invasiveness in vitro .
- Effects on Cell Proliferation : In prostate cancer cell lines, BB-94 demonstrated a dose-dependent reduction in cell proliferation. At higher concentrations (≥5 µM), significant cytotoxic effects were observed .
In Vivo Studies
- Tumor Growth Inhibition : Animal models treated with BB-94 exhibited reduced tumor growth rates compared to control groups. For example, in a mouse model of breast cancer, administration of BB-94 resulted in a 50% reduction in tumor volume after four weeks of treatment .
- Metastasis Prevention : In studies involving lung cancer models, BB-94 treatment led to a significant decrease in metastatic nodules in the lungs, indicating its potential role in preventing cancer spread .
Case Studies
- Breast Cancer : A clinical trial involving patients with advanced breast cancer showed that those receiving BB-94 as part of their treatment regimen had improved progression-free survival compared to those receiving standard therapy alone .
- Osteoarthritis : In a study examining the effects of BB-94 on osteoarthritis models, it was found that the compound reduced joint inflammation and cartilage degradation significantly .
Safety and Toxicity
While BB-94 shows promising biological activity, its safety profile remains under investigation. Early studies suggest that at therapeutic doses, it exhibits manageable side effects; however, long-term toxicity assessments are still required to establish its safety for chronic use.
Q & A
Q. Q1: What are the optimal synthetic routes for preparing (2S,3R)-N-hydroxy-N'-[...]butanediamide?
Methodological Answer: Synthesis of this compound requires multi-step reactions involving chiral precursors and protecting-group strategies. Based on analogous syntheses (e.g., substituted amides in ), a plausible route includes:
Chiral amino acid coupling : Use Boc-protected (2S)-methylamino-3-phenylpropanol (similar to ) for stereochemical control.
Sulfanylmethyl introduction : React with phenylsulfanylmethyl chloride under basic conditions (e.g., DIPEA in DMF).
Hydroxamic acid formation : Deprotect and treat with hydroxylamine under controlled pH (4–6) to avoid racemization .
Purification : Employ reverse-phase HPLC with chiral stationary phases (CSPs) to isolate enantiopure product .
Q. Q2: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- Stereochemical confirmation : Use X-ray crystallography (if crystals are obtainable) or 2D-NMR (NOESY/ROESY) to resolve the (2S,3R) configuration .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight and fragmentation patterns .
- Functional group analysis : FT-IR for hydroxylamine (N–O stretch ~950 cm⁻¹) and thioether (C–S ~700 cm⁻¹) groups .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer: Conflicting bioactivity results (e.g., antimicrobial vs. anti-inflammatory claims) may arise from:
- Assay variability : Standardize protocols (e.g., MIC assays per CLSI guidelines) and validate with positive controls (e.g., ciprofloxacin for bacteria) .
- Solubility effects : Use co-solvents (e.g., DMSO:PBS mixtures) and dynamic light scattering (DLS) to confirm compound dispersion .
- Metabolite interference : Perform LC-MS/MS stability studies in biological matrices to rule out degradation products .
Q. Q4: What strategies mitigate stereochemical instability during storage?
Methodological Answer:
- Temperature control : Store at –20°C in argon-purged vials to prevent oxidation of the hydroxamic acid moiety .
- pH monitoring : Prepare lyophilized formulations at pH 5–6 (acetate buffer) to minimize racemization .
- Compatibility testing : Screen excipients (e.g., trehalose) via accelerated stability studies (ICH Q1A guidelines) .
Q. Q5: How to design experiments to probe structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Fragment-based design : Synthesize analogs with modifications to the phenylsulfanylmethyl group (e.g., replacing sulfur with oxygen) to assess electronic effects .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) against target proteins (e.g., HDACs for hydroxamate activity) to identify critical binding motifs .
- In vitro profiling : Test analogs in enzyme inhibition assays (e.g., fluorogenic substrates for metalloproteases) and correlate with logP values (HPLC-derived) .
Q. Q6: How should researchers address conflicting data on metabolic stability?
Methodological Answer:
- Microsomal assays : Compare human liver microsome (HLM) half-lives with cytochrome P450 inhibition screens (CYP3A4/2D6) .
- Isotope labeling : Synthesize a deuterated analog at labile positions (e.g., hydroxamate N–H) to track metabolic pathways via LC-HRMS .
- Species-specific differences : Cross-validate in murine, rat, and human hepatocytes to identify interspecies metabolic discrepancies .
Data Contradiction Analysis
Q. Q7: How to reconcile discrepancies in reported solubility values?
Methodological Answer:
- Standardize measurements : Use shake-flask method (USP <1236>) with equilibrated solutions filtered through 0.22 µm membranes .
- Polymorph screening : Perform X-ray powder diffraction (XRPD) to detect crystalline vs. amorphous forms, which affect solubility .
- Co-solvent calibration : Quantify solubility in DMSO/water gradients using UV-Vis spectroscopy with ε calculated via Beer-Lambert law .
Q. Q8: What experimental approaches validate conflicting receptor binding affinities?
Methodological Answer:
- SPR vs. ITC : Compare surface plasmon resonance (SPR) kinetics with isothermal titration calorimetry (ITC) to distinguish nonspecific binding (entropy-driven) from specific interactions .
- Negative controls : Include scrambled peptide competitors or inactive enantiomers (e.g., (2R,3S)-isomer) to confirm target specificity .
- Orthogonal assays : Validate with fluorescence polarization (FP) or AlphaScreen technology to rule out assay artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
